molecular formula C13H8ClN3 B12528942 6-[(4-Chlorophenyl)iminomethyl]pyridine-2-carbonitrile

6-[(4-Chlorophenyl)iminomethyl]pyridine-2-carbonitrile

Cat. No.: B12528942
M. Wt: 241.67 g/mol
InChI Key: LJZCNYQDQRXMGM-UHFFFAOYSA-N
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Description

6-[(4-Chlorophenyl)iminomethyl]pyridine-2-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to an iminomethyl moiety, which is further connected to a pyridine ring with a carbonitrile group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Chlorophenyl)iminomethyl]pyridine-2-carbonitrile typically involves the condensation of 4-chlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting imine intermediate is then treated with a cyanating agent, such as sodium cyanide or potassium cyanide, to introduce the carbonitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Chlorophenyl)iminomethyl]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

6-[(4-Chlorophenyl)iminomethyl]pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(4-Chlorophenyl)iminomethyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Di(het)arylpyridines: These compounds share a similar pyridine core but differ in the substitution pattern and functional groups.

    Pyrazoline Derivatives: These compounds have a pyrazoline ring instead of a pyridine ring but exhibit similar biological activities.

    Indole Derivatives: These compounds contain an indole ring and are known for their diverse biological activities.

Uniqueness

6-[(4-Chlorophenyl)iminomethyl]pyridine-2-carbonitrile is unique due to its specific substitution pattern and the presence of both iminomethyl and carbonitrile groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H8ClN3

Molecular Weight

241.67 g/mol

IUPAC Name

6-[(4-chlorophenyl)iminomethyl]pyridine-2-carbonitrile

InChI

InChI=1S/C13H8ClN3/c14-10-4-6-11(7-5-10)16-9-13-3-1-2-12(8-15)17-13/h1-7,9H

InChI Key

LJZCNYQDQRXMGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C#N)C=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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